Home > Products > Screening Compounds P104871 > 4-butoxy-N-{[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide
4-butoxy-N-{[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide -

4-butoxy-N-{[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide

Catalog Number: EVT-4071781
CAS Number:
Molecular Formula: C27H27N3O3S
Molecular Weight: 473.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

Compound Description: CPPHA is a positive allosteric modulator (PAM) of metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5. It potentiates the responses of these receptors to activation. Studies suggest that CPPHA binds to a novel allosteric site on both mGluR1 and mGluR5, distinct from the binding sites of other known PAMs and negative allosteric modulators (NAMs). []

Relevance: While CPPHA shares the benzamide core structure with the target compound 4-butoxy-N-({[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide, it differs significantly in its substituents. The relevance of CPPHA lies in its demonstration of the potential for benzamide derivatives to exhibit biological activity, specifically as allosteric modulators of mGluRs. This highlights the importance of exploring various substituent modifications on the benzamide scaffold to discover new compounds with desired pharmacological properties.

3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB)

Compound Description: CDPPB is the first reported centrally active, positive allosteric modulator of the mGluR5 subtype. Studies have shown that CDPPB potentiates glutamate-induced calcium release in mGluR5, and exhibits binding affinity for the allosteric antagonist binding site. []

Relevance: CDPPB, like the target compound 4-butoxy-N-({[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide, possesses a benzamide core structure. Additionally, both compounds are involved in the modulation of mGluR5 activity, showcasing the potential of benzamide derivatives as modulators of this receptor subtype. The difference in their structures, particularly the pyrazole ring in CDPPB compared to the thiourea and benzoxazole moieties in the target compound, provides insights into structure-activity relationships for mGluR5 modulation.

4-Nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29)

Compound Description: VU-29 is a highly potent analog of CDPPB, also acting as a positive allosteric modulator of mGluR5. It selectively potentiates mGluR5-mediated responses in midbrain neurons without affecting mGluR1 activity. []

Relevance: VU-29 shares the benzamide core and pyrazole ring structures with CDPPB, further highlighting the potential of these structural features for mGluR5 modulation. Comparing VU-29 and the target compound 4-butoxy-N-({[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide provides valuable insights into the structural elements influencing the selectivity of benzamide derivatives toward specific mGluR subtypes.

N-{3-[(4-Methylbenzene-1-sulfonyl)imino]-6-oxocyclohexa-1,4-dien-1-yl}benzamides

Compound Description: This series of compounds was synthesized and tested for biological activity against various bacteria and fungi. Results showed that while they exhibited low activity in general against Escherichia coli, Staphylococcus aureus, Mycobacterium luteum, Candida tenuis, and Aspergillus niger in diffusion assays, they displayed bactericidal and fungicidal activity in serial dilution experiments. Notably, N-{2-hydroxy-5-[(4-methylbenzene-1-sulfonyl)amino]phenyl}benzamide showed significant activity against Mycobacterium luteum with a minimum inhibitory concentration of 31.2 μg/ml. []

Relevance: These compounds, particularly N-{2-hydroxy-5-[(4-methylbenzene-1-sulfonyl)amino]phenyl}benzamide, are related to the target compound 4-butoxy-N-({[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide through the shared benzamide core. Although their antimicrobial activity profiles differ, they both illustrate the potential of benzamide derivatives as leads for developing novel antibacterial and antifungal agents.

3-[(5-Methyl-1,3-benzoxazol-2-yl)amino]-2-phenyl-2,3-dihydro-4H-1,3-benzothiazin-4-ones (6a-n)

Compound Description: This series of benzoxazole-associated benzothiazine-4-ones were synthesized and evaluated for their antimicrobial and antioxidant activities. Several compounds, including 6b, 6c, 6e, 6j, 6m, and 6n, exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria and various fungal strains. Additionally, the series showed good antioxidant activity comparable to ascorbic acid. []

Relevance: These compounds share the benzoxazole moiety with the target compound 4-butoxy-N-({[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide. The significant antimicrobial activity of several compounds within this series suggests that the benzoxazole moiety, potentially in combination with other structural features, may be important for imparting antimicrobial properties.

Properties

Product Name

4-butoxy-N-{[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide

IUPAC Name

4-butoxy-N-[[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]benzamide

Molecular Formula

C27H27N3O3S

Molecular Weight

473.6 g/mol

InChI

InChI=1S/C27H27N3O3S/c1-4-5-14-32-21-11-9-19(10-12-21)25(31)30-27(34)29-23-16-20(8-7-18(23)3)26-28-22-13-6-17(2)15-24(22)33-26/h6-13,15-16H,4-5,14H2,1-3H3,(H2,29,30,31,34)

InChI Key

CQZANEBFXKBXKP-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=C(C=C4)C)C

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=C(C=C4)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.